N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a structurally complex acetamide derivative featuring a benzo[b][1,6]naphthyridinone core fused with a dihydroquinoline-like system. Key structural attributes include:
- 8-Methoxy substituent: Influences electronic distribution and steric bulk on the naphthyridinone ring.
- 10-Oxo group: Introduces hydrogen-bonding capacity and rigidity to the bicyclic system.
- Acetamide linker: Connects the aromatic and heterocyclic moieties, modulating conformational flexibility.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-29-14-4-6-18-16(10-14)23(28)17-12-26(9-8-19(17)24-18)13-22(27)25-20-11-15(30-2)5-7-21(20)31-3/h4-7,10-11H,8-9,12-13H2,1-3H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFFCGZOOOYBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a synthetic compound with a complex structure that has garnered attention in pharmacological research. Its molecular formula is with a molecular weight of approximately 423.47 g/mol. This compound is of particular interest due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure
The compound features a unique arrangement of functional groups that may contribute to its biological activity. The presence of methoxy groups and a naphthyridine moiety suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cell Line Studies : In vitro studies have shown that derivatives of naphthyridine can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific IC50 values for related compounds have been reported in the range of 10-50 µM against breast and lung cancer cell lines .
Anti-inflammatory Activity
The compound's structure suggests it may also possess anti-inflammatory properties. Preliminary studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.
- Mechanism of Action : The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of this compound. Key findings include:
- Methoxy Substitution : The presence of methoxy groups at specific positions enhances solubility and bioavailability.
- Naphthyridine Core : This core structure is vital for binding affinity to target proteins involved in cancer cell proliferation .
Data Table: Biological Activities
Case Studies
- Study on Anticancer Effects : A recent study demonstrated that a related naphthyridine derivative significantly reduced tumor size in xenograft models of breast cancer when administered at doses corresponding to the observed IC50 values in vitro .
- Inflammation Model : In another study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a marked decrease in IL-6 levels, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Acetamide Derivatives
Key Observations :
Core Heterocycles: The target’s benzo[b][1,6]naphthyridinone core provides a rigid, planar structure distinct from the naphthalene-triazole hybrid in or the hexanamide-tetrahydropyrimidine system in . The triazole in 6b enables dipolar interactions, while the tetrahydropyrimidinone in Compound m introduces additional hydrogen-bonding sites.
Substituent Effects :
- Electron-Donating vs. Withdrawing Groups : The target’s methoxy groups (electron-donating) contrast with the nitro group in 6b (electron-withdrawing), altering electronic density and reactivity .
- Stereochemistry : Compound m () emphasizes stereochemical precision (R/S configurations), which is unspecified in the target compound but critical for receptor binding .
Key Observations :
- The target compound’s synthesis likely requires cyclization to form the naphthyridinone core, contrasting with the click-chemistry approach for 6b .
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Signatures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
